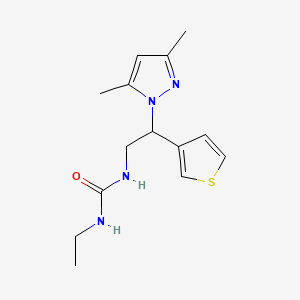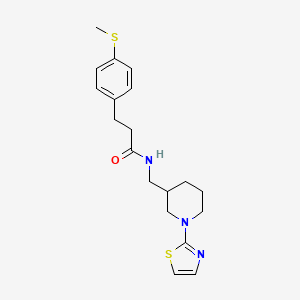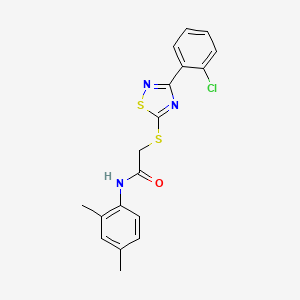
1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea” is a chemical with the molecular formula C13H10ClFN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group attached to a 3-chlorophenyl group and a 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl group . The molecular weight of the compound is 264.6827 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.6827 . Unfortunately, there is no further information available on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Electro-Optical Properties and Nonlinear Optics
A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, was studied for its significant electro-optic properties. The investigation into its ground-state molecular geometry, vibrational modes, and excitation energy highlights its potential applications in nonlinear optics. The material demonstrates enhanced second and third harmonic generation values, suggesting its suitability for optoelectronic device fabrications (Shkir et al., 2018).
Antimicrobial Degradation
The antimicrobials triclosan and triclocarban were degraded by electro-Fenton systems, showcasing the role of urea derivatives in enhancing the degradation process. The study illustrates the potential of such systems in treating water contaminated with antimicrobial substances, contributing to environmental sustainability efforts (Sirés et al., 2007).
Corrosion Inhibition
Urea derivatives have been found effective as corrosion inhibitors for mild steel in acidic solutions. The study on 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU) indicates its potential in protecting metal surfaces from corrosive environments, highlighting its importance in industrial applications (Bahrami & Hosseini, 2012).
Anticancer Agents
The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents show significant antiproliferative effects on various cancer cell lines. These findings open avenues for further research into urea derivatives as potential therapeutic agents for cancer treatment (Feng et al., 2020).
Nonlinear Optical Materials
Another study focused on the synthesis, crystal growth, and characterization of a novel organic nonlinear optical material, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP). This material exhibits high second harmonic generation efficiency and could be useful in nonlinear optical device applications (Menezes et al., 2014).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-13-2-1-3-15(9-13)22-18(25)21-10-12-8-17(24)23(11-12)16-6-4-14(20)5-7-16/h1-7,9,12H,8,10-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBOEHAPBNMBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

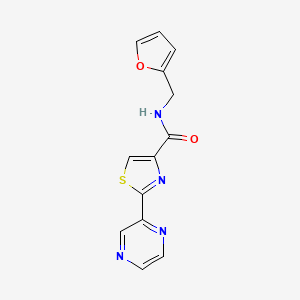
![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2676089.png)
![2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid](/img/structure/B2676090.png)
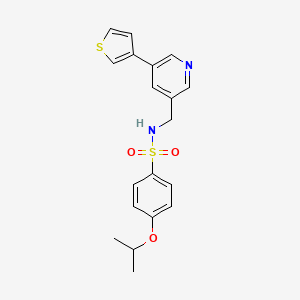
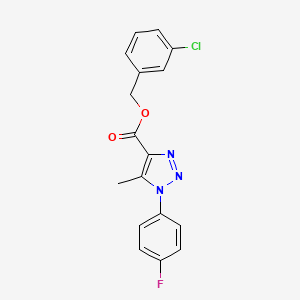
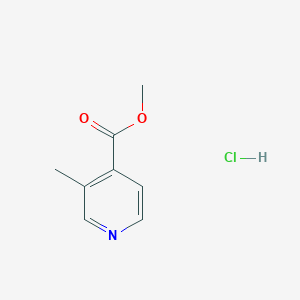

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2676099.png)
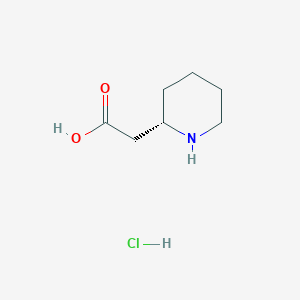
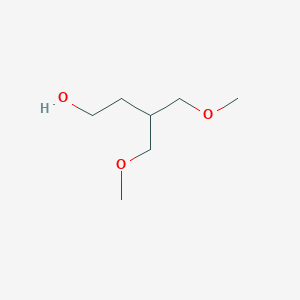
![[3-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B2676104.png)
